

Laquinimod Stability in Plasma

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Compound Focus: Laquinimod

CAS No.: 248281-84-7

Cat. No.: S532492

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Based on a clinical pharmacokinetic study, the stability of **laquinimod** in human plasma under specific storage conditions is summarized below.

Table: Laquinimod Stability in Human Plasma [1]

Stability Factor	Details
Matrix	Human plasma
Storage Temperature	-20°C
Demonstrated Stability	At least 3 months
Context	Stability was investigated for low-level determinations of the drug.

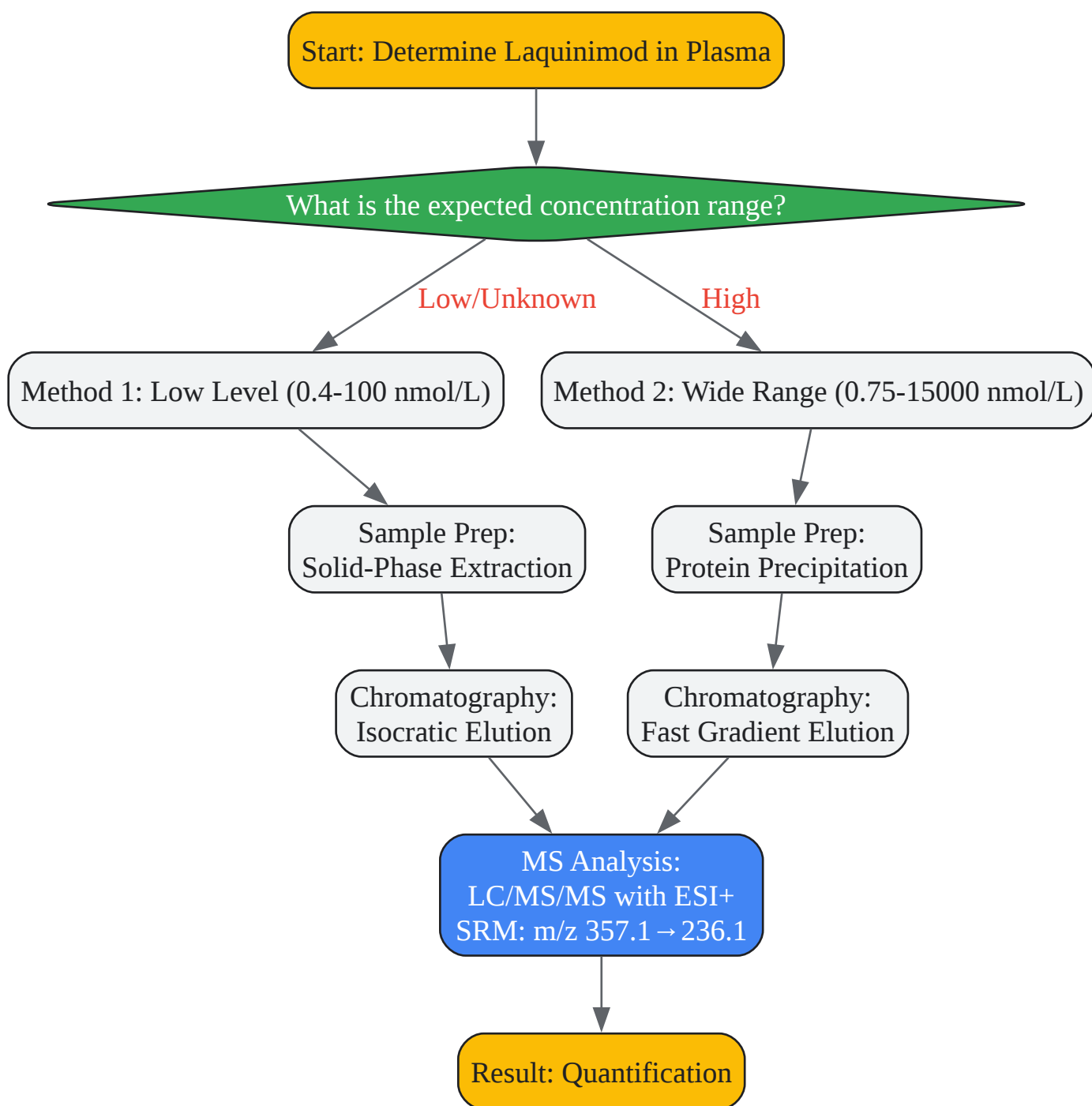
Analytical Methods & Experimental Protocols

The stability data was generated using validated Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) methods. Here is a summary of the key methodological details.

Table: Analytical Methods for Laquinimod in Human Plasma [1]

| Method Aspect | Method 1 (Low Level) | Method 2 (Wide Range) | | :--- | :--- | :--- | :--- | | **Purpose** | Low level determinations (0.4-100 nmol/L) | Wide range determinations (0.75-15000 nmol/L) | | **Sample Preparation** | Solid-phase extraction | Protein precipitation | | **Chromatography** | Isocratic elution | Fast gradient elution | | **Internal Standard** | Stable isotope (¹³C₆)-labeled ABR-215062 | Stable isotope (¹³C₆)-labeled ABR-215062 | | **Mass Spectrometry** | Electrospray ionization (positive mode) | Electrospray ionization (positive mode) | | **Selected Reaction Monitoring (SRM)** | m/z 357.1 → 236.1 (**Laquinimod**); m/z 363.2 → 236.1 or 365.2 → 238.1 (Internal Standard) | m/z 357.1 → 236.1 (**Laquinimod**); m/z 363.2 → 236.1 or 365.2 → 238.1 (Internal Standard) | | **Lower Limit of Quantification (LLOQ)** | 0.4 nmol/L | 0.75 nmol/L | | **Extraction Recovery** | 90-97% | 90-97% |

The following diagram outlines the general decision-making workflow for selecting and implementing these analytical methods.



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Frequently Asked Questions

What is the proven long-term storage condition for laquinimod in plasma samples? Laquinimod in human plasma has been demonstrated to be stable for at least 3 months when stored at -20°C [1].

What are the key parameters for the LC/MS/MS analysis of laquinimod? The critical parameters include [1]:

- **Ion Source:** Electrospray Ionization (ESI) in positive mode.
- **Detection:** Selected Reaction Monitoring (SRM).
- **Key Transition:** m/z 357.1 → 236.1 for **laquinimod**.
- **Internal Standard:** Use of a stable isotope (¹³C₆)-labeled **laquinimod**.

My research involves ocular applications. Is there newer formulation data? Yes. While the core stability data is from systemic (oral) administration, a novel **eye drop formulation** of **laquinimod** has been developed for non-infectious uveitis. Recent Phase I biodistribution studies (e.g., the LION study) have confirmed that topical administration results in therapeutically relevant concentrations in both the vitreous humor and anterior chamber of the eye, with a reported positive safety and tolerability profile [2].

Troubleshooting Guide

- **Issue: Inconsistent calibration curves. Solution:** Ensure the consistent use of the specified stable isotope-labeled internal standard (¹³C₆-**laquinimod**) to correct for variations in sample preparation and ionization efficiency [1].
- **Issue: Poor recovery or signal. Solution:** Verify the sample preparation technique. Method 1, using solid-phase extraction, is more rigorous for low-level quantification, while Method 2, using protein precipitation, is faster for higher concentrations. Confirm that extraction recoveries are within the 90-97% range [1].

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References

1. Determination of the immunomodulator laquinimod in human plasma ... [pubmed.ncbi.nlm.nih.gov]
2. Active Biotech » Laquinimod [activebiotech.com]

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